N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound features a unique structure that combines an indole core with a sulfonamide group and a methylated nitrogen atom, making it a subject of interest in medicinal chemistry and drug development.
The compound is synthesized through various chemical reactions that involve the formation of its indole core, introduction of the sulfonamide group, and N-methylation. Its relevance in scientific research stems from its potential applications in pharmacology, particularly as an antimicrobial and anticancer agent.
N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide can be classified as:
The synthesis of N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide typically follows these steps:
The industrial production of this compound often utilizes optimized synthetic routes that enhance yield and purity, employing continuous flow reactors and automated systems for consistency.
N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide possesses a complex molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 250.28 g/mol. The compound's structural configuration allows for various interactions with biological targets, influencing its activity profile.
N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide can undergo several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Halogens (chlorine, bromine) | Lewis acid catalyst |
The mechanism of action for N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics natural substrates, inhibiting enzymes and disrupting metabolic pathways. Additionally, the indole core can engage with various receptors, influencing cellular processes such as signaling pathways related to inflammation and cancer progression.
N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide typically exhibits:
The compound's stability is influenced by environmental factors such as pH and temperature. Its reactivity profile allows it to participate in various chemical transformations, making it versatile for further modifications.
N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide has significant applications in several fields:
N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide is a heterocyclic organic compound with the molecular formula C₁₂H₁₀N₂O₃S and a molecular weight of 262.29 g/mol [1]. The compound features a fused pentacyclic system consisting of a benzene ring attached to an indole moiety, creating the distinctive benzo[cd]indole core. This scaffold contains several critical functional groups: a lactam group at position 2 (2-oxo), a sulfonamide group at position 6, and an N-methyl substitution on the sulfonamide nitrogen [1] [5].
The benzo[cd]indole system provides a rigid, planar structure that facilitates molecular interactions with biological targets through π-π stacking and hydrophobic interactions. The sulfonamide group serves as a versatile hydrogen-bond donor/acceptor, significantly enhancing binding affinity to protein targets. The N-methyl modification on the sulfonamide nitrogen improves metabolic stability and modulates the compound's physicochemical properties, including lipophilicity and membrane permeability [5] [6]. This specific substitution pattern distinguishes it from structurally related compounds such as 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (which features a phenyl group instead of methyl on the sulfonamide nitrogen) [2] [4].
Table 1: Structural Characteristics of N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Characteristic | Description |
---|---|
Molecular Formula | C₁₂H₁₀N₂O₃S |
Molecular Weight | 262.29 g/mol |
Core Structure | Benzo[cd]indole |
Position 2 Functional Group | 2-oxo (lactam) |
Position 6 Functional Group | Sulfonamide |
Key Substituent | N-methyl on sulfonamide nitrogen |
Related Compounds | 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide; N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
The benzo[cd]indole scaffold first emerged in medicinal chemistry literature as a privileged structure for targeting diverse biological pathways. The specific N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide derivative represents an optimization of earlier compounds bearing this core structure. The discovery timeline began with the identification of the parent compound 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a TNF-α inhibitor (EJMC-1) reported by Shen et al. in 2014 [2] [4]. This compound demonstrated modest activity but established the benzo[cd]indole-6-sulfonamide framework as a viable scaffold for targeting protein-protein interactions.
Significant optimization occurred through structure-activity relationship studies published in 2018, where researchers employed shape similarity screening and rational design to develop improved analogs. While the initial screening identified 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as a potent TNF-α inhibitor (IC₅₀ = 14 μM), subsequent modifications led to the development of derivatives with various sulfonamide substitutions, including the N-methyl variant [2] [4]. The N-methyl modification represented a strategic approach to fine-tune the steric and electronic properties of the lead compounds while maintaining the essential pharmacophoric features required for target binding. This optimization process yielded compound 4e, which exhibited significantly enhanced potency (IC₅₀ = 3 μM) against TNF-α [2] [4].
Table 2: Historical Development Timeline of Benzo[cd]indole-6-sulfonamide Derivatives
Year | Development Milestone | Significance |
---|---|---|
2014 | Identification of EJMC-1 as TNF-α inhibitor [2] [4] | Validated benzo[cd]indole-6-sulfonamide as protein-protein interaction inhibitor |
2014 | Discovery of benzo[cd]indole derivatives as RORγ inhibitors [3] | Demonstrated scaffold versatility for nuclear receptor targets |
2018 | Optimization via shape screening yielding S10 (IC₅₀ = 14 μM) [2] [4] | 2.2-fold improvement over EJMC-1 |
2018 | Rational design leading to compound 4e (IC₅₀ = 3 μM) [2] [4] | 14-fold improvement over EJMC-1; among most potent small molecule TNF-α inhibitors |
N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide derivatives represent a significant advancement in targeting challenging biological systems, particularly protein-protein interactions (PPIs) previously considered "undruggable." The scaffold's planar, rigid structure enables effective disruption of the TNF-α trimerization interface, a clinically validated target for inflammatory diseases [2] [4]. Optimization of this core has yielded some of the most potent small molecule TNF-α inhibitors reported, with compound 4e achieving 14-fold greater potency (IC₅₀ = 3 μM) than the initial lead compound EJMC-1 in cell-based assays [2] [4]. This demonstrates the scaffold's capacity for significant activity enhancement through strategic modifications.
Beyond TNF-α inhibition, the benzo[cd]indole-6-sulfonamide framework exhibits remarkable target versatility. The same core structure has been successfully employed in developing inhibitors for the retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear hormone receptor implicated in Th17-mediated autoimmune diseases. Structure-based virtual screening identified 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as RORγ antagonists with micromolar activity, which through optimization (compounds 7j, 8c, 8k, and 8p) achieved nanomolar potency (40-140 nM) [3]. This demonstrates the scaffold's remarkable adaptability to diverse binding pockets through strategic substituent modifications.
The chemical architecture of N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide offers several drug design advantages. The sulfonamide group serves as an excellent hydrogen-bonding motif for engaging polar residues in target proteins. The lactam moiety provides both hydrogen-bonding capacity and structural rigidity. The benzo[cd]indole system offers substantial opportunities for structure-activity relationship exploration through substitutions at multiple positions (N1, C1, and sulfonamide nitrogen) while maintaining the core pharmacophore [5] [6]. This versatility is exemplified by derivatives such as N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxobenzo[cd]indole-6-sulfonamide (CAS: 881477-32-3) and N-benzyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CID: 1192820), which explore diverse substitutions to modulate target affinity and physicochemical properties [5] [6].
Table 3: Therapeutic Targeting of Benzo[cd]indole-6-sulfonamide Derivatives
Biological Target | Therapeutic Area | Representative Compound | Reported Potency | Significance |
---|---|---|---|---|
TNF-α | Inflammatory disorders | 4e [2] [4] | IC₅₀ = 3 μM | Among most potent small molecule TNF-α inhibitors reported |
RORγ | Autoimmune diseases | 7j, 8c, 8k, 8p [3] | IC₅₀ = 40-140 nM | Nanomolar inhibitors from scaffold optimization |
BET bromodomains | Oncology, inflammation | Not specified [2] | Not reported | Scaffold repurposing for epigenetic targets |
West Nile virus | Antiviral therapy | Not specified [2] [4] | Not reported | Early evidence of broad scaffold applicability |
The benzo[cd]indole-6-sulfonamide scaffold demonstrates exceptional druggability potential, balancing molecular weight and complexity while maintaining favorable ligand efficiency metrics. Its successful application across multiple target classes (cytokines, nuclear receptors, epigenetic regulators) highlights its value as a privileged structure in medicinal chemistry [2] [3] [4]. The N-methyl-2-oxo variant specifically addresses metabolic liabilities associated with N-H sulfonamides while potentially improving blood-brain barrier penetration for CNS targets. These characteristics establish this chemical framework as a promising foundation for developing novel therapeutic agents against challenging disease targets, particularly those involving protein-protein interactions and allosteric modulation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1